molecular formula C8H9NO4 B6336603 5-(Methoxymethoxy)picolinic acid CAS No. 1403469-22-6

5-(Methoxymethoxy)picolinic acid

Cat. No.: B6336603
CAS No.: 1403469-22-6
M. Wt: 183.16 g/mol
InChI Key: OOKYREUGHKDTQB-UHFFFAOYSA-N
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Description

The Picolinic Acid Scaffold: A Foundational Structure in Organic Synthesis and Coordination Chemistry

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound consisting of a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid and presents as a white solid that is soluble in water. wikipedia.org In nature, picolinic acid is a catabolite of the amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov

The structure of picolinic acid is fundamental to its chemical utility. The proximity of the nitrogen atom and the carboxylic acid group allows it to act as an efficient bidentate chelating agent, meaning it can bind to a central metal atom at two points. wikipedia.org It forms stable complexes with a variety of metal ions, including chromium, zinc, iron, and copper, a property that is widely exploited in coordination chemistry and has implications for biological systems. wikipedia.orgnih.gov

Beyond its chelating properties, the picolinic acid scaffold is a versatile building block in organic synthesis. It participates in various chemical transformations, such as the Hammick reaction, and its derivatives are key starting materials for more complex molecules. wikipedia.org For instance, the synthesis of certain picolinamide-based negative allosteric modulators of metabotropic glutamate (B1630785) receptors involves the strategic modification of the picolinic acid core.

Strategic Importance of Functionalized Pyridine Carboxylic Acids in Contemporary Research

Pyridine carboxylic acids, as a class, are highly valuable scaffolds in contemporary research, particularly in the development of new pharmaceuticals and functional materials. ontosight.ai The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group provides multiple points for chemical modification and interaction with biological targets. ontosight.ai

The strategic functionalization of the pyridine ring allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule. This ability to create a diverse library of related compounds from a common core is crucial in drug discovery. For example, picolinic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ai Furthermore, patents have described various picolinic acid derivatives as key intermediates in the synthesis of compounds aimed at treating respiratory disorders, underscoring their industrial and therapeutic relevance. google.com The synthesis of novel picolinate (B1231196) and picolinic acid derivatives can be achieved through various catalytic methods, further expanding their accessibility and application in research. nih.gov

Rationale for Investigating the Methoxymethoxy Substituted Picolinic Acid System

The compound 5-(Methoxymethoxy)picolinic acid is a specific, functionalized derivative of picolinic acid. Its structure is based on a 5-hydroxypicolinic acid core, where the hydroxyl group is protected by a methoxymethyl (MOM) ether. sigmaaldrich.comsigmaaldrich.com

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This temporary modification is achieved using a "protecting group." organic-chemistry.org The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions (e.g., strongly basic) and its reliable removal under mildly acidic conditions. masterorganicchemistry.com

The primary rationale for the synthesis and use of this compound is its function as a chemical intermediate. The parent molecule, 5-hydroxypicolinic acid, contains two acidic protons: one on the carboxylic acid and one on the phenol-like hydroxyl group. sigmaaldrich.com To perform selective chemistry on the carboxylic acid group—such as forming an amide or an ester—the more nucleophilic hydroxyl group must be masked. By converting the 5-hydroxy group to a 5-methoxymethoxy ether, chemists can ensure that subsequent reactions occur exclusively at the desired 2-carboxy position. Once the desired modifications are complete, the MOM group can be removed to yield a multi-functionalized picolinic acid derivative that would be difficult to synthesize directly.

Scope and Significance of Academic Inquiry into this compound

Academic and industrial inquiry into this compound is focused on its utility as a strategic building block rather than on the properties of the compound itself. Its significance lies not in any inherent biological activity, but in the complex target molecules it enables chemists to construct.

The scope of its application is in synthetic pathways requiring a picolinic acid scaffold with functionality at the 5-position. The use of the MOM protecting group allows for a controlled, stepwise elaboration of the molecule. This strategy is essential for creating complex picolinic acid derivatives that may serve as:

Specialized Ligands: For creating novel metal complexes with tailored electronic and steric properties for catalysis or imaging applications.

Pharmaceutical Intermediates: As precursors to active pharmaceutical ingredients (APIs) that feature a 5-hydroxypicolinic acid moiety. The synthesis of such APIs often requires the protection-reaction-deprotection sequence that this compound facilitates. google.com

The significance of this compound is therefore tied to the importance of the final products derived from it. It represents a key tool in the synthetic chemist's arsenal, enabling efficient and controlled access to a class of complex molecules that hold potential in diverse areas of advanced chemical research.

Physicochemical Properties

This table outlines the basic physicochemical properties of the parent compound, Picolinic Acid, and its derivative, this compound.

PropertyPicolinic AcidThis compound
IUPAC Name Pyridine-2-carboxylic acid5-(Methoxymethoxy)pyridine-2-carboxylic acid
Synonyms 2-Carboxypyridine, α-Picolinic acid-
CAS Number 98-98-61403469-22-6
Molecular Formula C₆H₅NO₂C₇H₇NO₃
Molecular Weight 123.11 g/mol 183.16 g/mol
Appearance White solid-
Melting Point 136-138 °C-
Data sourced from references wikipedia.orgsigmaaldrich.comnih.gov. Note: Experimental data for this compound is limited as it is primarily a synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-5-13-6-2-3-7(8(10)11)9-4-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYREUGHKDTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methoxymethoxy Picolinic Acid and Analogous Pyridine Carboxylates

Historical and Modern Synthetic Routes to Picolinic Acid and its Derivatives

The synthesis of picolinic acid and its substituted analogues has evolved from early oxidation methods to sophisticated multi-step sequences that allow for precise control over the substitution pattern of the pyridine (B92270) ring.

Oxidation of Methylpyridines and Related Precursors

A foundational and historically significant method for the synthesis of picolinic acid is the oxidation of 2-methylpyridine, also known as α-picoline. This approach leverages the relative reactivity of the methyl group, which can be converted to a carboxylic acid function.

In laboratory settings, a common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) wikipedia.org. The reaction is typically carried out in an aqueous medium. On an industrial scale, alternative oxidation methods are often employed. One such method is the ammoxidation of 2-picoline, which involves the reaction of the methylpyridine with ammonia (B1221849) and oxygen, followed by the hydrolysis of the resulting nitrile to afford picolinic acid wikipedia.org. Another commercial route involves the direct oxidation of 2-picoline with nitric acid wikipedia.org. These oxidation methods are robust and provide a direct pathway to the parent picolinic acid scaffold.

PrecursorOxidizing AgentProductScale
2-Methylpyridine (α-Picoline)Potassium Permanganate (KMnO₄)Picolinic AcidLaboratory
2-Methylpyridine (α-Picoline)Nitric AcidPicolinic AcidCommercial
2-Methylpyridine (α-Picoline)Oxygen, Ammonia (Ammoxidation)Picolinonitrile (intermediate)Commercial

Multi-step Reaction Sequences for Substituted Pyridine Synthesis

Modern organic synthesis often requires the construction of highly substituted pyridine rings, for which simple oxidation of precursors is not suitable. A variety of multi-step reaction sequences have been developed to afford complex pyridine derivatives with specific substitution patterns. These methods often involve the formation of the pyridine ring from acyclic precursors through cyclization reactions.

One powerful approach is the use of cascade reactions, where a series of intramolecular reactions are triggered in a single operation. For instance, a method has been developed that involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines nih.gov.

Another strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides to generate isopyridine intermediates, which can then be converted to highly substituted pyridines acs.org. Additionally, 1,5-dicarbonyl compounds, which can be synthesized from readily available enones, can undergo cyclization with hydroxylamine hydrochloride to form a diverse range of substituted pyridines nih.gov. These multi-step sequences provide the flexibility needed to introduce a variety of substituents onto the pyridine core, which is essential for the synthesis of complex molecules like 5-(methoxymethoxy)picolinic acid.

Specific Synthetic Approaches to this compound

The synthesis of this compound requires specific strategies for the introduction of the methoxymethoxy group at the 5-position of the pyridine ring and the formation of the picolinic acid moiety.

Strategies for Introducing the Methoxymethoxy Group into Pyridine Rings

The methoxymethyl (MOM) group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions adichemistry.comnih.gov. The introduction of a methoxymethoxy group onto a pyridine ring typically proceeds via the protection of a hydroxypyridine precursor. In the context of this compound, a logical precursor is 5-hydroxypicolinic acid wikipedia.orgnih.gov.

The protection of the hydroxyl group as a MOM ether is generally achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base wikipedia.org. A common choice for the base is N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane wikipedia.org. This reaction proceeds via the formation of an oxonium ion, which is then trapped by the hydroxyl group thieme-connect.de.

ReagentBaseSolventKey Features
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)DichloromethaneMild conditions, suitable for acid-sensitive substrates.
DimethoxymethaneAcid catalyst (e.g., P₂O₅, TfOH)Chloroform, DichloromethaneAlternative to MOMCl.

It is important to note that chloromethyl methyl ether is a potential carcinogen and should be handled with appropriate safety precautions wikipedia.orgthieme-connect.de.

Cyclization and Ring-Forming Reactions for the Picolinic Acid Moiety

The construction of the picolinic acid moiety with a substituent at the 5-position can be achieved through various cyclization strategies that build the pyridine ring from acyclic precursors. These methods allow for the incorporation of the desired substitution pattern from the outset.

One general and flexible approach is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent to form a dihydropyridine, which is then oxidized to the corresponding pyridine pharmaguideline.com. By choosing appropriately substituted starting materials, one can construct a pyridine ring with the desired functionalities.

More modern methods offer greater control and versatility. For example, a formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones can provide access to tri- or tetrasubstituted pyridines acs.org. Another approach involves a three-step procedure starting from enones, which are converted to 1,5-dicarbonyls and then cyclized with hydroxylamine hydrochloride to form the pyridine ring nih.govfao.org. These ring-forming strategies are instrumental in synthesizing complex pyridine derivatives where direct functionalization of a pre-formed pyridine ring is not feasible.

Optimization of Reaction Conditions for Improved Yields and Purity

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound to ensure high yields and purity. This involves a systematic variation of reaction parameters such as catalysts, solvents, temperature, and reaction times.

For the introduction of the methoxymethoxy group, the choice of base and solvent can significantly impact the efficiency of the reaction. While DIPEA in dichloromethane is a common choice, other non-nucleophilic bases and aprotic solvents can be screened to minimize side reactions and improve the yield of the desired MOM-protected product.

In the context of multi-step pyridine syntheses, the choice of catalyst is often crucial. For example, in copper-catalyzed cross-coupling reactions to form substituted pyridines, the specific copper source and ligands can influence the reaction outcome nih.gov. Similarly, in cycloaddition reactions, the temperature and reaction time are critical parameters that need to be optimized to favor the desired product and prevent decomposition or the formation of byproducts. For instance, a study on the synthesis of substituted pyridines found that conducting a cross-coupling reaction at 50 °C for 2 hours followed by an electrocyclization-oxidation at 90 °C for 3–5 hours provided optimal results for a range of substrates nih.gov. The use of microwave irradiation has also been shown to accelerate some pyridine synthesis reactions organic-chemistry.org.

A systematic approach to optimization, often involving design of experiments (DoE), can be employed to efficiently identify the optimal set of conditions for each step in the synthetic sequence, ultimately leading to an efficient and high-yielding synthesis of the target molecule.

Advanced Synthetic Methodologies Utilizing Picolinic Acid Scaffolds

Catalysis is at the forefront of modern synthetic chemistry, enabling reactions that would otherwise be difficult or impossible to achieve. nih.gov The development of novel catalysts has been instrumental in the synthesis of pyridine and quinoline derivatives, offering milder reaction conditions, higher yields, and improved selectivity. researchgate.netmdpi.com

Transition metal catalysts, in particular, have been extensively studied. For instance, ruthenium complexes have been employed in the synthesis of pyridines, quinolines, and pyrimidines through acceptorless dehydrogenative coupling reactions. acs.org Similarly, manganese(I)-NN complexes have been shown to be effective catalysts for the synthesis of these heterocycles via the acceptorless dehydrogenative condensation of secondary alcohols with amino alcohols. researchgate.net Cobalt-catalyzed C-H bond activation is another powerful strategy for constructing quinoline skeletons with broad functional group tolerance. mdpi.com

Nanocatalysts have also emerged as a promising area of research. Copper oxide (CuO) nanoparticles, for example, have been used in the synthesis of quinolines, pyridines, and pyrroles through a dehydrogenative coupling strategy. nih.gov Iron oxide nanoparticles functionalized with a Brønsted acidic ionic liquid have been successfully applied to the one-pot Friedlander synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

The table below summarizes various catalysts used in the synthesis of pyridine and quinoline derivatives.

Catalyst TypeSpecific Catalyst ExampleApplicationReference
Transition MetalRuthenium Complex with P^N LigandMulticomponent synthesis of pyridines and quinolines acs.org
Transition MetalManganese(I)-NN ComplexSynthesis of quinolines and pyridines via dehydrogenative condensation researchgate.net
Transition MetalCobalt(III) ComplexCyclization of acetophenone and aniline to form quinolines mdpi.com
NanocatalystCopper Oxide (CuO) NanoparticlesDehydrogenative coupling for synthesis of pyridines and quinolines nih.gov
NanocatalystFe3O4@Urea/HITh-SO3H MNPsFriedlander synthesis of quinoline derivatives nih.gov
OrganocatalystPicolinic Acid (Pyridine-2-carboxylic acid)Multi-component synthesis of pyrazolo[3,4-b]quinolinones rsc.orgrsc.org

It is noteworthy that picolinic acid itself can act as an efficient and recyclable organocatalyst in certain multi-component reactions for the synthesis of fused quinolinone systems. rsc.orgrsc.org This dual role as both a synthetic target and a catalyst highlights the versatility of this scaffold.

A variety of one-pot methodologies have been developed for the synthesis of functionalized pyridines. For example, an efficient protocol for the synthesis of N-amino-3-cyano-2-pyridone derivatives involves a one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate, and an aromatic aldehyde in the presence of piperidine. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, and oxidative aromatization. rsc.org

Multi-component reactions are particularly powerful for generating molecular diversity. A green and efficient MCR for the synthesis of pyrazolo[3,4-b]quinolinones utilizes picolinic acid as a catalyst for the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.org This approach offers excellent yields and short reaction times. rsc.orgrsc.org Microwave-assisted synthesis has also been employed to accelerate one-pot, four-component reactions for the synthesis of novel pyridine derivatives, resulting in excellent yields and pure products in a matter of minutes. nih.gov

The following table provides examples of one-pot and multi-component reactions for the synthesis of pyridine and quinoline derivatives.

Reaction TypeReactantsCatalyst/ConditionsProductReference
One-Pot, Three-ComponentCyanoacetohydrazide, malononitrile, aromatic aldehydePiperidine, water/ethanol (B145695)N-amino-3-cyano-2-pyridone derivatives rsc.org
One-Pot, Four-Componentp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium (B1175870) acetate (B1210297)Microwave irradiation, ethanol3-Pyridine derivatives nih.gov
Multi-ComponentAldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazolesPicolinic acid, ethanolPyrazolo[3,4-b]quinolinones rsc.orgrsc.org
One-PotAlcohol, o-azido aldehyde, alkyneLewis acid, metal-freeFunctionalized quinolines iitb.ac.in

These advanced reaction designs offer a streamlined approach to complex heterocyclic systems and are highly relevant to the synthesis of substituted picolinates like this compound.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.govijarsct.co.in This involves considering factors such as atom economy, solvent choice, and waste generation.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts. acs.org

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Different types of reactions have inherently different atom economies.

Addition and Rearrangement Reactions: These reactions are typically 100% atom economical as all the atoms of the reactants are incorporated into the product. scranton.edu

Substitution and Elimination Reactions: These reactions are inherently less atom economical as they always generate byproducts. scranton.edu

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. ijarsct.co.in The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. ijarsct.co.in

In the synthesis of pyridine derivatives, there is a growing trend towards using more environmentally friendly solvents. nih.gov Water and ethanol are often preferred choices due to their low toxicity and availability. rsc.orgrsc.org Deep eutectic solvents (DES) are a newer class of green solvents that are non-toxic, biodegradable, and inexpensive, and are being explored for pyridine synthesis. ijarsct.co.in

Solvent-free and solid-state reactions represent an even greener approach by completely eliminating the need for a solvent. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free technique that can be applied to pyridine synthesis. ijarsct.co.in

Waste minimization also involves the use of recyclable catalysts. ijarsct.co.in Heterogeneous catalysts, such as those supported on solid materials, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. acs.org The use of picolinic acid as a recyclable catalyst in certain reactions is a prime example of this principle in action. rsc.orgnih.gov The recovery and reuse of catalysts for multiple reaction cycles is a key strategy for improving the sustainability of synthetic processes. rsc.org

Chemical Reactivity and Transformations of 5 Methoxymethoxy Picolinic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives.

Esterification Reactions for Derivatization and Protection

The carboxylic acid moiety of 5-(methoxymethoxy)picolinic acid can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is reversible, and to drive it towards the ester product, water is typically removed from the reaction mixture. masterorganicchemistry.com For instance, the reaction of picolinic acid with an alcohol can be catalyzed by acids to form the corresponding picolinate (B1231196) ester.

Alternatively, the carboxylic acid can be activated to facilitate esterification. One method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), often with catalytic amounts of dimethylformamide (DMF). nih.gov The resulting acid chloride is highly reactive and readily couples with alcohols to form esters. Another activation strategy employs coupling agents. For example, N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) or pyridine can be used to synthesize esters from carboxylic acids and alcohols with high yields. organic-chemistry.org Similarly, triphenylphosphine (B44618) oxide has been shown to catalyze the esterification of carboxylic acids, offering a rapid and efficient method applicable even to sterically hindered substrates. organic-chemistry.org

Table 1: Examples of Esterification Reactions of Picolinic Acid Derivatives

Carboxylic Acid DerivativeReagent(s)ProductReference
Isonicotinic acidSOCl₂, DMF, then pentafluorophenol, triethylamineIsonicotinic acid pentafluorophenyl ester nih.gov
Picolinic acidSOCl₂, DMF, then N-hydroxysuccinimide, triethylaminePicolinic acid N-hydroxysuccinimidyl ester nih.gov
Picolinic acidp-Nitrophenol, DCCPicolinic acid p-nitrophenyl ester nih.gov
Carboxylic acidsDialkyl dicarbonates, MgCl₂Esters organic-chemistry.org

Amide Formation and Coupling Chemistry

The carboxylic acid group of this compound is a key handle for the formation of amide bonds, which are crucial in the synthesis of many biologically active molecules and materials. Standard amide bond formation conditions can be employed, often involving the use of coupling reagents to activate the carboxylic acid. google.comgoogle.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction between the carboxylic acid and an amine to yield the corresponding amide. Another common coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often used with a non-nucleophilic base like diisopropylethylamine (Hunig's Base). google.comgoogle.com

A direct approach involves the conversion of the picolinic acid derivative to its acid chloride using reagents like thionyl chloride, which is then reacted with an amine. researchgate.netnih.gov This method has been successfully used to synthesize a variety of N-alkyl-N-phenylpicolinamides. researchgate.netnih.gov Interestingly, in some cases, this reaction can also lead to the formation of chlorinated byproducts, such as 4-chloro-N-alkyl-N-phenylpicolinamides, which can be separated chromatographically. researchgate.netnih.gov

Table 2: Examples of Amide Formation from Picolinic Acid Derivatives

Picolinic Acid DerivativeAmineCoupling Reagent/MethodProductReference
3-amino-6-methoxy-5-(trifluoromethyl) picolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATU, Diisopropylethylamine(S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide google.comgoogle.com
Picolinic acidN-methylanilineThionyl chlorideN-methyl-N-phenylpicolinamide researchgate.netnih.gov
N-Boc-D-prolineBenzylamineHeat (reflux in p-xylene)[N-(Benzyl)N'-Boc]-D-prolinamide rsc.org
3-phenylpropionic acidPentylamineHeat (reflux)N-(Pentyl)-3-phenylpropionamide rsc.org

Acid-Catalyzed Reactions and Decarboxylation Pathways

Picolinic acids, including this compound, can undergo decarboxylation, particularly under thermal conditions. The rate of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than its isomers, isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). stackexchange.com This is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. stackexchange.com

The Hammick reaction is a specific example of a decarboxylative transformation of α-picolinic acids. wikipedia.org This reaction involves the thermal decarboxylation of the picolinic acid in the presence of a carbonyl compound, leading to the formation of a 2-pyridyl-carbinol. wikipedia.org The proposed mechanism involves the formation of a reactive intermediate, initially thought to be an ylide but now believed to be a carbene, upon decarboxylation. wikipedia.org This intermediate then acts as a nucleophile, attacking the carbonyl compound. wikipedia.org

While there is a lack of direct correlation between the rates of decarboxylation of orotic acid analogues and the stability of the resulting carbanions, the structural features of the heterocyclic ring play a significant role in the reaction rate. nih.gov

Transformations Involving the Methoxymethoxy Ether

The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl functionality at the 5-position of the pyridine ring. Its stability and selective removal are key considerations in synthetic strategies involving this compound.

Protection and Deprotection Strategies for Hydroxyl Groups via Methoxymethyl Ethers

Methoxymethyl (MOM) ethers are widely used as protecting groups for hydroxyl functions due to their stability under a range of conditions, particularly basic and weakly acidic environments. wikipedia.orgnih.gov The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

Deprotection of MOM ethers generally requires acidic conditions. nih.gov However, various methods have been developed for the mild and selective cleavage of MOM ethers, which is crucial when other acid-labile functional groups are present in the molecule. nih.gov For instance, a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl can be used for the highly chemoselective deprotection of MOM ethers under mild, non-acidic conditions. nih.govrsc.orgacs.org This method is effective for both aliphatic and aromatic MOM ethers and can tolerate other sensitive protecting groups. nih.govacs.org Other reagents for MOM deprotection include zinc bromide (ZnBr₂) with n-propylthiol (n-PrSH), which allows for rapid deprotection of MOM ethers from primary, secondary, and tertiary alcohols with high yield and selectivity. researchgate.net Silica-supported sodium hydrogen sulfate (B86663) has also been used as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org

Table 3: Reagents for the Deprotection of Methoxymethyl (MOM) Ethers

Reagent(s)ConditionsSubstrate ScopeReference
Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridylCH₃CN, 0 °C to room temperatureAromatic and aliphatic MOM ethers nih.govrsc.orgacs.org
Zinc bromide (ZnBr₂), n-propylthiol (n-PrSH)< 10 minutesPrimary, secondary, and tertiary alcohol MOM ethers researchgate.net
Silica-supported sodium hydrogen sulfateRoom temperaturePhenolic MOM ethers organic-chemistry.org
Cerium(III) chloride (CeCl₃·7H₂O)Refluxing acetonitrile (B52724)Selective for MEM ethers, compatible with MOM acs.org
Carbon tetrabromide (CBr₄)Refluxing isopropanolMOM ethers researchgate.net
Iodic acid (HIO₃), Sodium bisulfate monohydrate (NaHSO₄·H₂O)Moistened CH₃CNOxidative deprotection to carbonyls arkat-usa.org

Cleavage of the Methoxymethoxy Group under Acidic Conditions

The standard method for cleaving MOM ethers involves treatment with strong acids. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts it into a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack, often by water or another nucleophile present in the reaction mixture, leading to the release of the alcohol, formaldehyde (B43269), and methanol (B129727). Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. masterorganicchemistry.com The conditions for acidic cleavage, such as temperature and acid concentration, can be adjusted to control the reaction rate.

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents: the carboxyl group (-COOH) at the C2 position, the methoxymethoxy group (-OCH2OCH3) at the C5 position, and the nitrogen atom within the ring itself. These factors dictate the regioselectivity of both electrophilic and nucleophilic attacks.

Regioselectivity and Directing Effects of Substituents

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. youtube.com This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. Consequently, electrophilic attack, if it occurs, is generally directed to the meta (C3, C5) positions. youtube.com

In the case of this compound, the scenario is more complex due to the presence of two key substituents:

Carboxylic Acid Group (-COOH) at C2: This group is strongly electron-withdrawing and further deactivates the pyridine ring towards electrophilic attack. As a meta-director, it would favor substitution at the C4 and C6 positions.

Methoxymethoxy Group (-OCH2OCH3) at C5: This group, being an ether, is an electron-donating group through resonance. It activates the ring towards electrophilic substitution and is an ortho-, para-director. This would direct incoming electrophiles to the C4 and C6 positions.

The interplay of these directing effects is crucial. The electron-donating methoxymethoxy group at C5 enhances the electron density at the C4 and C6 positions, making them more susceptible to electrophilic attack than they would be in an unsubstituted pyridine or picolinic acid. The electron-withdrawing carboxylic acid group at C2 deactivates the ring, but its meta-directing influence also points towards the C4 and C6 positions. Therefore, for electrophilic substitutions, the C4 and C6 positions are the most likely sites of reaction.

For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring makes it more reactive than benzene, particularly at the C2, C4, and C6 positions. The presence of electron-withdrawing groups enhances this reactivity. In this compound, the -COOH group at C2 significantly increases the susceptibility of this position to nucleophilic attack. The bulky nature of substituents can also play a role in directing nucleophilic attack. For instance, in 3-substituted 2,6-dichloropyridines, bulky groups at the 3-position can favor nucleophilic substitution at the 6-position. researchgate.net

Halogenation and Amination of Picolinic Acid Derivatives

Halogenation: Direct halogenation of pyridine is often difficult and requires harsh conditions. However, the presence of activating groups can facilitate the reaction. In the context of picolinic acid derivatives, halogenation can occur. For example, the reaction of picolinic acid with thionyl chloride can lead to the formation of not only the expected acid chloride but also chlorinated picolinamides, such as 4-chloro-N-alkyl-N-phenylpicolinamides, in a one-pot synthesis. nih.gov This suggests that under certain conditions, chlorination at the C4 position is possible. The synthesis of various halogenated picolinic acid derivatives serves as a testament to the feasibility of these reactions, often as a prelude to further functionalization.

Amination: Amination of the pyridine ring can be achieved through various methods, including nucleophilic substitution of a leaving group (like a halogen) or through directed metallation followed by reaction with an aminating agent. The synthesis of 4-aminopicolinic acid, for instance, has been accomplished by the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine. umsl.edu This multi-step process highlights a common strategy for introducing an amino group onto the picolinic acid scaffold. The resulting aminopicolinic acids are valuable as ligands for transition metals. umsl.edu

Role as a Synthetic Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of its functional groups and the pyridine core.

Precursor for Herbicidal Compounds and Related Agrochemicals

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govresearchgate.net They are used as templates for the design and synthesis of new herbicidal compounds. nih.gov For example, novel picolinic acid derivatives with substitutions at the C6 position have been synthesized and shown to exhibit potent herbicidal activity. nih.govmdpi.com Specifically, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been identified as potential lead structures for new synthetic auxin herbicides. mdpi.com These compounds have demonstrated better post-emergence herbicidal activity than existing herbicides like picloram. nih.govmdpi.com The methoxymethoxy group in this compound can act as a protecting group for a hydroxyl functionality, which can be crucial during the synthesis of these complex agrochemicals. The core picolinic acid structure is essential for the molecule's herbicidal action. nih.gov

Building Block for Pyridine Derivatives with Specific Functional Architectures

The versatile nature of the picolinic acid scaffold allows for its use in constructing a wide array of pyridine derivatives with tailored functionalities. The carboxylic acid group can be readily converted into amides, esters, or other functional groups. For instance, coupling picolinic acid with N-alkylanilines yields various mono- and bis-amides. nih.gov The pyridine nitrogen and the carboxyl group can act as a bidentate ligand, making picolinic acid derivatives useful in coordination chemistry. Furthermore, picolinic acid derivatives are key intermediates in the synthesis of molecules for applications beyond agrochemicals, such as pharmaceuticals. They have been used to create complex structures for potential use in treating respiratory disorders. google.com The ability to selectively functionalize the pyridine ring, as discussed in the reactivity section, allows for the precise construction of molecules with desired electronic and steric properties.

Coordination Chemistry and Supramolecular Assemblies of 5 Methoxymethoxy Picolinic Acid

5-(Methoxymethoxy)picolinic Acid as a Ligand in Metal Complexation

Picolinic acid and its derivatives are well-regarded in coordination chemistry for their capacity to act as effective chelating agents for a wide array of metal ions. The defining characteristic of the picolinate (B1231196) ligand is its ability to form a stable five-membered ring with a metal center through N,O-bidentate coordination. mdpi.comresearchgate.netorientjchem.org This coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the deprotonated carboxylate group. researchgate.net Such ligands are often termed "chelating ligands" because they can bind to a metal atom in two positions, a term derived from the Greek word for "claw". purdue.edu

This bidentate chelation is a prominent feature in the coordination chemistry of various transition metals. mdpi.comresearchgate.net The formation of this stable chelate ring is a key factor in the thermodynamics of complex formation. The geometry of the picolinate ligand, with the carboxyl group positioned ortho to the ring nitrogen, is highly preorganized for this type of coordination. nih.gov In the resulting metal complexes, the trans-N,N configuration is often observed, where the nitrogen atom of the picolinate ligand is positioned trans to the nitrogen of another coordinated ligand. nih.gov

The versatility of picolinate ligands allows them to form complexes with diverse structural features and applications. mdpi.com The fundamental N,O-bidentate chelation can be a building block for more complex structures, including mononuclear complexes, one-dimensional coordination polymers, and other supramolecular assemblies. mdpi.com

While extensive research exists on picolinic acid itself, the specific influence of a 5-(methoxymethoxy) substituent on its coordination behavior requires consideration of the electronic and steric properties of this group. The methoxymethoxy (MOM) group, attached at the 5-position of the pyridine ring, is expected to modulate the ligand's properties in several ways.

Sterically, the presence of the relatively bulky methoxymethoxy group could influence the packing of the complexes in the solid state and might affect the accessibility of the metal center to other ligands or solvent molecules. This can lead to different crystal packing arrangements or even favor specific coordination geometries to minimize steric hindrance. Furthermore, the oxygen atoms of the methoxymethoxy group could potentially participate in weak intermolecular interactions, such as hydrogen bonding with co-ligands or solvent molecules, which can influence the resulting supramolecular architecture.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with picolinate ligands, including this compound, typically involves straightforward and well-established methods. A common approach is the direct reaction of the ligand with a suitable metal salt in a non-aqueous medium like ethanol (B145695). orientjchem.orgresearchgate.net For instance, complexes of Co(II), Mn(II), Ni(II), Cu(II), and Zn(II) have been prepared by refluxing the metal perchlorate or carbonate salts with picolinic acid in ethanol for several hours. orientjchem.org The resulting complexes often precipitate from the solution upon cooling and can be purified by washing with a solvent like diethyl ether to remove excess ligand. orientjchem.org

Another method involves the reaction of metal halides, such as mercury(II) halides, with the picolinic acid ligand in aqueous or alcohol solutions. mdpi.com The choice of solvent and metal-to-ligand ratio can be crucial in determining the final product. mdpi.com The general procedure for synthesizing new metal complexes often involves dissolving the ligand and the metal salt (e.g., acetate (B1210297) or chloride salts) in a solvent like methanol (B129727) or ethanol, followed by stirring and heating for a period to facilitate the reaction. nih.govmdpi.com The resulting solid complexes can then be isolated by filtration. nih.govmdpi.com

The characterization of these newly synthesized complexes is performed using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy to confirm the coordination of the carboxylate group, UV-Visible spectroscopy, and elemental analysis to determine the stoichiometry of the complex. researchgate.netresearchgate.netmdpi.com

Metal-picolinate complexes exhibit a rich variety of coordination geometries and stereochemistries, which are influenced by the nature of the metal ion, the stoichiometry of the complex, the presence of other ligands, and solvent effects.

Commonly observed geometries for first-row transition metals include octahedral and distorted octahedral arrangements. researchgate.netresearchgate.net For example, single-crystal X-ray diffraction has confirmed the octahedral geometry for diaquobis-picolinatocobalt(II) dihydrate. researchgate.net Similarly, spectroscopic data suggest distorted octahedral geometries for certain Cu(II) complexes and octahedral geometries for Co(II) and Ni(II) picolinate complexes. researchgate.net

Other coordination environments are also possible. In a series of mercury(II) picolinate complexes, different geometries were observed depending on the reaction conditions. One complex featured a highly distorted tetrahedral environment for the four-coordinated mercury(II) ion. mdpi.com In other related mononuclear mercury(II) compounds, the metal ion is five-coordinated, adopting a highly distorted square-pyramidal geometry. mdpi.com The coordination sphere in these complexes was completed by the N,O-bidentate picolinate ion, a halide ion, and a neutral picolinic acid molecule also acting as an N,O-bidentate ligand. mdpi.com Trigonal bipyramidal geometry has also been identified, for instance, in a copper(II) complex incorporating the 2-(2′-pyridyl)quinoxaline ligand. nih.gov

The table below summarizes some of the coordination geometries observed in metal complexes containing picolinate or related ligands.

Metal IonLigand SystemCoordination NumberObserved Geometry
Co(II)Picolinate6Octahedral researchgate.net
Ni(II)Picolinate6Octahedral researchgate.net
Cu(II)Picolinate6Distorted Octahedral researchgate.net
Hg(II)Picolinate, Chloride4Distorted Tetrahedral mdpi.com
Hg(II)Picolinate, Halide, Picolinic Acid5Distorted Square-Pyramidal mdpi.com
Cu(II)2-(2′-pyridyl)quinoxaline, Chloride5Trigonal Bipyramidal nih.gov

This table is generated based on data for picolinate and related ligand systems to illustrate common coordination geometries.

The choice of solvent can play a pivotal role in the synthesis of coordination compounds, often dictating not only the composition but also the dimensionality of the final product. mdpi.com By altering parameters such as the solvent, it is possible to influence the crystal structure and tune the properties of the resulting materials. mdpi.com

A clear example of this solvent-dependent structural variation is seen in the synthesis of mercury(II) complexes with picolinic acid. mdpi.com When the reaction between mercury(II) chloride and picolinic acid is carried out in an aqueous solution, the product is a one-dimensional (1-D) coordination polymer, {[HgCl(pic)]}n. mdpi.com In this structure, the mercury(II) ions are bridged by picolinate ions that exhibit a chelating and bridging N,O,O′-coordination mode. mdpi.com

In stark contrast, when the same reactants are combined in an alcohol medium (methanol or ethanol), the reaction yields discrete, mononuclear complexes with the general formula [HgX(pic)(picH)] (where X is Cl or Br). mdpi.com In these 0-D structures, the mercury(II) ion is coordinated to a halide ion, a deprotonated picolinate ion, and a neutral picolinic acid molecule, both of which act as N,O-bidentate chelating ligands. mdpi.com This demonstrates a direct solvent-induced control over the dimensionality of the product, shifting from a polymeric chain in water to a simple mononuclear complex in alcohol. mdpi.com This effect underscores the importance of the solvent in supramolecular assembly, where solvent molecules can compete for coordination sites or influence the self-assembly process through different solubility and interaction profiles.

Crystal Engineering and Solid-State Structures

The solid-state architecture of materials based on this compound is governed by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to design novel crystalline structures with desired properties. The unique combination of a pyridine ring, a carboxylic acid group, and a methoxymethoxy substituent in this molecule offers a versatile platform for constructing intricate supramolecular assemblies and coordination polymers.

The molecular structure of this compound contains multiple functional groups capable of forming robust intermolecular interactions, which act as supramolecular synthons—reliable and predictable recognition patterns. The most prominent of these is the hydrogen bond. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of both the carboxyl and methoxymethoxy groups can act as acceptors.

In the solid state, picolinic acid and its derivatives frequently form zwitterions, which then self-assemble into dimers through charge-assisted hydrogen bonds. nih.gov A common and robust interaction in cocrystals involving pyridine and carboxylic acid moieties is the formation of a cyclic hydrogen-bonded motif, known as a heterosynthon, between the carboxylic acid and the pyridine nitrogen. nih.gov For this compound, this would involve an O—H···N hydrogen bond. Additionally, the carboxylic acid can form dimers via O—H···O hydrogen bonds. The presence of the methoxymethoxy group introduces further possibilities for hydrogen bonding through its ether oxygen atoms, potentially leading to more complex, multi-dimensional networks. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Group(s) Acceptor Group(s) Typical Role in Crystal Packing
Hydrogen Bonding Carboxylic Acid (-COOH) Pyridine Nitrogen, Carboxyl Oxygen, Methoxymethoxy Oxygen Formation of robust dimers and chains (synthons) nih.govresearchgate.net
π-Stacking Pyridine Ring (π-system) Pyridine Ring (π-system) Stabilizes crystal lattice through aromatic ring stacking rsc.org
C—H···π Interactions C-H bonds on the pyridine ring or methoxy (B1213986) group Pyridine Ring (π-system) Directional weak interactions contributing to packing efficiency nih.gov
van der Waals Forces Entire Molecule Entire Molecule Non-specific attractive forces contributing to overall cohesion

Picolinate ligands are highly effective building blocks for the rational design of coordination polymers (CPs) due to their ability to form stable chelate rings with metal ions through the pyridine nitrogen and a carboxylate oxygen atom. rsc.org The design of CPs involves the self-assembly of metal centers and organic ligands into extended crystalline networks. nih.gov The structure and properties of the resulting polymer can be tuned by carefully selecting the metal ion, the ligand, and the reaction conditions. rsc.org

In the case of this compound, the primary coordination site is the bidentate N,O-donor set. The coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) and the stoichiometry of the reaction will direct the formation of different dimensionalities (1D, 2D, or 3D) in the final framework. nih.gov The methoxymethoxy substituent at the 5-position can play a significant role in the design process. While not typically involved in direct coordination to the primary metal center, its size, shape, and conformational flexibility can influence the packing of the polymer chains or layers, potentially creating pores or channels within the structure. Furthermore, the ether oxygen atoms could potentially coordinate to secondary metal centers or participate in hydrogen bonding with solvent molecules or other ligands, leading to more complex and robust framework structures. mdpi.com By systematically varying the metal ion and reaction conditions, a diverse range of picolinate-based coordination polymers with tailored structures and functionalities can be rationally synthesized. monash.edu

Potential Applications in Materials Science and Catalysis

The ability of this compound to form stable complexes with a variety of metal ions opens up possibilities for its application in materials science and catalysis. The electronic properties of the pyridine ring, modified by the methoxymethoxy group, and the robust coordination of the picolinate moiety are key features that can be exploited in these fields.

Metal complexes derived from picolinic acid and its analogues have demonstrated significant catalytic activity in various organic transformations. orientjchem.org For instance, copper(II) coordination polymers based on 2-picolinic acid have been successfully employed as catalysts in azide-alkyne cycloaddition "click" reactions to selectively produce 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalytic efficiency is attributed to the stable coordination environment provided by the picolinate ligand, which allows the metal center to facilitate the reaction cycle.

Complexes of chromium with picolinate ligands have been studied for their electrochemical behavior, indicating their potential involvement in proton-coupled electron transfer (PCET) reactions, which are fundamental in many biological and chemical catalytic processes. researchgate.net It is anticipated that metal complexes of this compound could exhibit similar or enhanced catalytic properties. The methoxymethoxy group, being an electron-donating substituent, could modulate the electronic density at the metal center, thereby influencing its reactivity and catalytic turnover. These complexes could find applications in oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Table 2: Examples of Catalytic Activity in Picolinate-Metal Complexes

Metal Complex System Reaction Type Solvent/Conditions Reference
1D Cu(II)-Picolinate Polymer Azide-Alkyne Cycloaddition EG/H₂O, 30 °C nih.gov
Tris(2-pyridine carboxylate) Chromium(III) Proton-Coupled Electron Transfer Aqueous, in presence of strong acid researchgate.net
Cu(II) Complexes of Hydroxyl/Carboxyl Ligands Ester Hydrolysis (p-nitrophenyl picolinate) Nonionic micelle (Brij35) researchgate.net

The rational design of coordination polymers using this compound as a ligand can lead to the development of novel framework materials and functional solids. Coordination polymers, including metal-organic frameworks (MOFs), are of great interest due to their potential applications in gas storage, separation, sensing, and luminescence. nih.gov

Lanthanoid-based coordination polymers constructed from picolinate ligands have been shown to be highly robust and exhibit strong luminescence. nih.govmdpi.com These materials can act as selective sensors for nitroaromatic compounds or metal ions like Fe³⁺ through luminescence quenching. nih.gov The incorporation of this compound into such frameworks could tune the luminescent properties and the selectivity of the sensor. The methoxymethoxy group could also influence the porosity and surface chemistry of the framework, which is crucial for applications in gas adsorption and separation. The development of functional solids from this ligand could lead to materials with tailored electronic, optical, or magnetic properties, expanding the scope of picolinate-based materials science.

Computational and Theoretical Investigations of 5 Methoxymethoxy Picolinic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For picolinic acid derivatives, these methods can predict stable conformations, electronic charge distribution, and reactivity, offering insights that complement experimental data. nih.gov

Conformational Analysis and Torsional Barriers

The three-dimensional structure of 5-(Methoxymethoxy)picolinic acid is determined by the rotational barriers around its single bonds. The key torsional angles include the rotation of the carboxylic acid group relative to the pyridine (B92270) ring and the rotation within the methoxymethoxy substituent.

Carboxylic Acid Rotation: The orientation of the carboxylic acid group is crucial as it can influence intramolecular hydrogen bonding with the pyridine nitrogen. In picolinic acid itself, an intramolecular hydrogen bond can stabilize the ground state. nih.gov The presence of the 5-(Methoxymethoxy) group is expected to electronically influence the pyridine ring, but the fundamental conformational preference of the carboxylic acid group is likely to remain similar.

Torsional Barriers: The energy required to rotate around these bonds, known as torsional barriers, can be calculated. For related pyridine carboxamides, activation enthalpies for rotation have been determined both experimentally via dynamic NMR and computationally. nih.govresearchgate.net For instance, the rotational barrier in picolinamide (B142947) is significantly influenced by steric effects and intramolecular hydrogen bonding. nih.gov Similar computational approaches could precisely quantify the energy barriers between different conformers of this compound. nih.govrsc.org Studies on substituted picolinic acids show that even small changes in substituents can lead to significant conformational changes. nih.gov

A systematic scan of the potential energy surface by rotating the dihedral angles would reveal the global and local energy minima, corresponding to the most stable conformations of the molecule. nih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or Lewis base. libretexts.orglibretexts.org For picolinic acid derivatives, the HOMO is typically distributed over the electron-rich pyridine ring. researchgate.net The methoxymethoxy group at the 5-position, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity or Lewis acidity. libretexts.orglibretexts.org In picolinic acids, the LUMO is generally located on the pyridine ring and the carboxylic acid group. researchgate.net Substituents can significantly alter the energy and distribution of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on substituted pyridines have shown that electron-donating groups decrease the HOMO-LUMO gap, thereby increasing nucleophilicity. ias.ac.in

Table 1: Representative HOMO-LUMO Data for a Substituted Pyridine Derivative (Illustrative)
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7LUMO - HOMO; indicates chemical reactivity

This table provides illustrative values based on typical DFT calculations for similar aromatic systems. Actual values for this compound would require specific calculations.

Electrostatic Potential Surfaces and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netuomphysics.netmdpi.com The MEP maps color-code the electrostatic potential onto the molecule's surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, negative regions are expected around the pyridine nitrogen and the oxygen atoms of the carboxylic acid and methoxymethoxy groups. researchgate.netmdpi.com These sites are the most likely points for protonation or coordination with metal cations.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be a primary site of positive potential. mdpi.com

Reactivity Prediction: By analyzing the MEP surface, one can predict how the molecule will interact with other reagents. rsc.org For example, the negative potential on the nitrogen and carbonyl oxygen makes picolinic acids excellent chelating agents for metal ions. The addition of the methoxymethoxy group would subtly modulate the electrostatic potential across the entire molecule. rsc.orgacademicjournals.org

Density Functional Theory (DFT) Applications in Picolinate (B1231196) Systems

Density Functional Theory (DFT) has become a standard and reliable method for studying the properties of molecules, including those in the picolinate family. nih.govyoutube.com It offers a good balance between accuracy and computational cost for a wide range of chemical systems. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic data, which is crucial for structure elucidation and characterization. nih.govcapes.gov.br

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a powerful tool for confirming molecular structures. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data. nih.govresearchgate.net Studies on related picolinic acids have shown that DFT methods, such as B3LYP, can yield chemical shifts in good agreement with experimental values, especially when solvent effects are considered. academicjournals.orgnih.gov For example, in 4-methoxypicolinic acid, the electron-donating methoxy (B1213986) group was found to cause an upfield resonance (shielding) compared to an electron-withdrawing group. academicjournals.org

Vibrational Frequencies: DFT can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. psu.eduyoutube.comyoutube.com The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the presence of specific functional groups and to verify the proposed structure. nih.govnih.gov Each vibrational mode can be animated to understand the specific atomic motions involved. youtube.comyoutube.com For instance, characteristic frequencies for C=O stretching, C-O stretching, and pyridine ring vibrations can be precisely calculated. nih.govnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Picolinic Acid Derivative
Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (IR)Assignment
ν(O-H)34503430Carboxylic acid O-H stretch
ν(C=O)17201715Carboxylic acid C=O stretch
ν(C=N)16101605Pyridine ring C=N stretch
ν(C-O)12501245Ether C-O stretch

This table presents hypothetical data to illustrate the typical agreement between DFT-calculated and experimental vibrational frequencies.

Investigation of Metal-Ligand Interactions and Bonding Energetics

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. wikipedia.orgnih.gov DFT is an invaluable tool for studying these interactions.

Coordination and Bonding: DFT calculations can model the coordination of the picolinate ligand to a metal center. Picolinic acid typically acts as a bidentate ligand, binding through the pyridine nitrogen and a carboxylate oxygen. wikipedia.orgrsc.org Calculations can determine the optimized geometry of the metal complex, including bond lengths and angles between the metal and the ligand.

Bonding Energetics: The strength of the metal-ligand bond can be quantified by calculating the binding energy. This involves computing the energies of the optimized metal complex, the free ligand, and the metal ion, and then determining the energy difference. This allows for a comparison of the stability of complexes with different metal ions or with different picolinate derivatives.

Electronic Structure of Complexes: DFT can also provide insight into the electronic nature of the metal-ligand bond. By analyzing the molecular orbitals of the complex, one can understand the extent of charge transfer and orbital overlap between the ligand and the metal. This is crucial for understanding the electronic and magnetic properties of the resulting complexes.

While direct and extensive computational studies specifically targeting this compound are not widely available in public literature, its structural features allow for a theoretical exploration of its reactivity and dynamic behavior. This can be achieved by drawing parallels with computational analyses of closely related picolinic acid derivatives and by considering the well-documented behavior of its constituent functional groups.

Modeling of Reaction Mechanisms and Transition States

The reaction mechanisms involving this compound are largely dictated by the interplay of the carboxylic acid, the pyridine ring, and the methoxymethyl (MOM) ether protecting group. Computational modeling, typically employing density functional theory (DFT), can provide significant insights into potential reaction pathways and the energetics of their corresponding transition states.

A key reaction pathway for this molecule is the deprotection of the methoxymethyl group to yield 5-hydroxypicolinic acid. This reaction is typically acid-catalyzed. Theoretical calculations can model the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and a hemiacetal intermediate, which then decomposes to formaldehyde (B43269) and the desired 5-hydroxypicolinic acid. The stability of the MOM group is a critical factor, and it is known to be labile under strongly acidic conditions acs.org.

Another significant area for computational investigation is the decarboxylation of the picolinic acid moiety. The mechanism of this reaction can be explored by modeling the transition state, which likely involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated.

Furthermore, the synthesis of this compound itself involves several reaction steps that can be modeled. For instance, the reaction of a suitable picolinic acid precursor with a methoxymethylating agent can be computationally analyzed to understand the regioselectivity and the activation energy barriers of the process. Insights from the synthesis of other functionalized picolinic acids, such as 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid, suggest that the reaction conditions, including the choice of base and solvent, play a crucial role in determining the outcome of the reaction google.comgoogle.com.

Reaction Type Potential Intermediates Key Computational Parameters
Acid-catalyzed DeprotectionProtonated ether, carbocation, hemiacetalActivation energy barriers, transition state geometries, reaction enthalpies
DecarboxylationZwitterionic intermediateTransition state energies, effect of solvent on stabilization
Synthesis (Methoxymethylation)Alkoxide intermediateReaction pathway energetics, regioselectivity analysis

Solvent Effects and Dynamic Behavior of the Compound

The dynamic behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations, while not specifically reported for this compound, can be hypothesized based on studies of similar molecules like 4-methoxypicolinic acid academicjournals.org.

In polar protic solvents such as water or ethanol (B145695), the carboxylic acid group can form strong hydrogen bonds with solvent molecules. These interactions will influence the conformational flexibility of the molecule and the acidity of the carboxylic proton. The pyridine nitrogen can also participate in hydrogen bonding, albeit as a hydrogen bond acceptor. The methoxymethoxy group, with its two ether oxygens, can also interact with protic solvents, further influencing the solubility and dynamic behavior of the compound.

In aprotic polar solvents like dimethylformamide (DMF) or acetone, the interactions would be primarily of a dipole-dipole nature. The absence of strong hydrogen bonding from the solvent to the carboxylate group might influence its reactivity in certain reactions.

Quantum chemical calculations on 4-methoxypicolinic acid have shown that solvent-molecule interactions are more prominent around the heteroatoms in polar solvents academicjournals.org. A similar trend would be expected for this compound, with the electron density and, consequently, the reactivity of the pyridine nitrogen and the oxygen atoms being modulated by the solvent environment. The methoxy group in 4-methoxypicolinic acid was found to push electron density into the pyridine ring, leading to an upfield resonance in NMR studies academicjournals.org. The methoxymethoxy group in the 5-position is also an electron-donating group and would be expected to have a similar effect on the electronic structure of the pyridine ring.

The solubility of picolinic acid itself has been shown to be highly dependent on the solvent, being very soluble in water and much less so in ethanol and acetonitrile (B52724) mdpi.com. The introduction of the methoxymethoxy group would likely alter these solubility characteristics, and computational models could predict these trends by calculating the free energy of solvation.

Solvent Type Expected Dominant Interactions Predicted Effects on Compound
Polar Protic (e.g., Water, Ethanol)Hydrogen bondingIncreased solubility, stabilization of charged intermediates, influence on pKa
Polar Aprotic (e.g., DMF, Acetone)Dipole-dipole interactionsModerate solubility, altered reaction kinetics compared to protic solvents
Nonpolar (e.g., Toluene, Hexane)van der Waals forcesLow solubility

Advanced Spectroscopic and Crystallographic Characterization of 5 Methoxymethoxy Picolinic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

The Fourier-Transform Infrared (FT-IR) and Raman spectra of 5-(Methoxymethoxy)picolinic acid are predicted to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The presence of a carboxylic acid, a pyridine (B92270) ring, and a methoxymethyl (MOM) ether group will each contribute to the vibrational spectrum.

Key predicted vibrational frequencies are detailed in the table below. The O-H stretch of the carboxylic acid is expected to be a broad band in the FT-IR spectrum due to hydrogen bonding. The C=O stretching vibration will be a strong, sharp band. The pyridine ring vibrations will give rise to several bands, including the C=C and C=N stretching modes. The methoxymethyl group will be identifiable by its characteristic C-O-C stretching frequencies.

Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)Intensity
Carboxylic AcidO-H stretch3000-2500 (broad)WeakStrong, Broad
C=O stretch1720-17001720-1700Strong
C-O stretch1320-12101320-1210Medium
O-H bend1440-1395WeakMedium
Pyridine RingC-H stretch3100-30003100-3000Medium-Weak
C=C, C=N stretch1600-15501600-1550Medium-Strong
Ring breathing~1000~1000Medium
Methoxymethyl EtherC-H stretch (CH₃)2960-29402960-2940Medium
C-H stretch (CH₂)2890-28702890-2870Medium
C-O-C stretch1150-1085 (asymmetric)1150-1085 (asymmetric)Strong
C-O-C stretch1050-1000 (symmetric)1050-1000 (symmetric)Medium

Note: These are predicted values based on data from analogous compounds.

The vibrational spectra will also reveal interactions between the functional groups. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is a common feature in picolinic acids, which can lead to a broadening and red-shifting of the O-H and C=O stretching bands. The electron-donating nature of the methoxymethoxy group at the 5-position is expected to influence the electronic distribution within the pyridine ring, potentially causing shifts in the ring vibration frequencies compared to unsubstituted picolinic acid. In the solid state, intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules would likely dominate, leading to the formation of dimeric structures, which would be reflected in the vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution.

The ¹H and ¹³C NMR spectra of this compound will provide a clear map of the carbon and hydrogen atoms within the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (Pyridine)8.0-8.2d~8.51H
H-4 (Pyridine)7.6-7.8dd~8.5, ~2.51H
H-6 (Pyridine)8.4-8.6d~2.51H
O-CH₂-O5.3-5.5s-2H
O-CH₃3.4-3.6s-3H
COOH12.0-14.0s (broad)-1H

Note: These are predicted values based on data from analogous compounds and are solvent-dependent.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)150-152
C-3 (Pyridine)122-124
C-4 (Pyridine)125-127
C-5 (Pyridine)155-157
C-6 (Pyridine)148-150
C=O (Carboxyl)165-168
O-CH₂-O94-96
O-CH₃55-57

Note: These are predicted values based on data from analogous compounds and are solvent-dependent.

The ¹H NMR spectrum is expected to show three distinct signals for the pyridine ring protons, with their characteristic coupling patterns revealing their relative positions. The methoxymethyl group will be identified by a singlet for the methylene (B1212753) protons (O-CH₂-O) and a singlet for the methyl protons (O-CH₃). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will show eight distinct resonances corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be influenced by the positions of the carboxylic acid and the methoxymethoxy substituent. The carbons of the methoxymethyl group will have characteristic shifts in the ether region of the spectrum.

While the pyridine ring is planar, rotation around the C2-C(OOH) bond and the C5-O bond is possible. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, low-temperature or dynamic NMR studies could potentially reveal the presence of different conformers. For instance, the orientation of the carboxylic acid group relative to the pyridine nitrogen could be investigated. Computational modeling, in conjunction with NMR data, can provide further insights into the preferred conformations and the energy barriers between them.

Mass Spectrometry (LC-MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition (C₈H₉NO₄). The expected monoisotopic mass would be approximately 183.0532 g/mol .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would reveal the characteristic fragmentation pattern. Under electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Ion FormulaFragmentation Pathway
184.0604[C₈H₁₀NO₄]⁺Protonated molecule [M+H]⁺
166.0499[C₈H₈NO₃]⁺Loss of H₂O from [M+H]⁺
152.0342[C₇H₆NO₃]⁺Loss of CH₃OH from [M+H]⁺
138.0550[C₇H₈NO₂]⁺Loss of CO₂ from [M+H]⁺
122.0601[C₇H₈N]⁺Decarboxylation and loss of O
108.0444[C₆H₆NO]⁺Loss of formaldehyde (B43269) (CH₂O) from the methoxymethyl group, followed by decarboxylation
78.0338[C₅H₄N]⁺Pyridine ring fragment
45.0335[CH₅O₂]⁺Methoxymethyl cation [CH₃OCH₂]⁺

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on instrumental conditions.

The fragmentation would likely involve the loss of neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. The methoxymethyl group is expected to be a labile fragment, leading to the loss of formaldehyde (CH₂O) or methanol (B129727) (CH₃OH). Cleavage of the ether bond would also produce characteristic fragment ions. The pyridine ring itself is relatively stable and would likely be observed as a prominent fragment.

Molecular Weight Determination and Fragmentation Analysis

The determination of molecular weight and the study of fragmentation patterns are cornerstone analyses in mass spectrometry for the structural elucidation of organic molecules like this compound. The molecular formula for this compound is C₈H₉NO₄, which corresponds to a molecular weight of 183.16 g/mol . In mass spectrometric analysis, particularly with soft ionization techniques like electrospray ionization (ESI), the compound would be readily observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 184.

Fragmentation analysis, typically conducted via tandem mass spectrometry (MS/MS), provides a detailed structural fingerprint of the molecule. chemguide.co.uk For this compound, the fragmentation is predictable based on its functional groups. Key fragmentation pathways would include:

Loss of the methoxymethyl group: A characteristic fragmentation would be the cleavage of the methoxymethyl ether, resulting in the loss of a methoxymethanol (B1221974) radical (•CH₂OCH₃) or a related neutral species, leading to a significant fragment ion.

Decarboxylation: The carboxylic acid group is prone to fragmentation, leading to the loss of CO₂ (44 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org This is a common fragmentation pattern for carboxylic acids. libretexts.org

Cleavage of the ether bond: The C-O bond of the ether linkage can cleave, leading to the loss of formaldehyde (CH₂O, 30 Da) or a methoxy (B1213986) radical (•OCH₃, 31 Da).

These fragmentation patterns are crucial for confirming the identity of the compound and for distinguishing it from its isomers.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M+H]⁺184Protonated molecular ion
[M-COOH]⁺139Loss of the carboxylic acid group
[M-CH₂OCH₃]⁺138Loss of the methoxymethyl group

Quantitative Analysis of Derivatized Analytes

For accurate quantification in complex biological or environmental samples, this compound and its derivatives can be chemically modified to improve their analytical characteristics. nih.gov Derivatization is often employed to increase the volatility and thermal stability of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

A common derivatization strategy for the carboxylic acid functional group is esterification. pensoft.net For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce the trimethylsilyl (B98337) (TMS) ester. nist.gov This TMS derivative would be more volatile and suitable for GC-MS analysis. nist.gov The mass spectrum of the TMS derivative of picolinic acid shows a distinct molecular ion, which can be used for quantification. nist.gov

Alternatively, LC-MS/MS methods can often quantify the underivatized acid with high sensitivity and specificity, making it a powerful tool for direct analysis. nih.gov The use of stable isotope-labeled internal standards is a common practice in such quantitative assays to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

X-ray Diffraction (Single-Crystal and Powder)

Determination of Three-Dimensional Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement and molecular conformation of crystalline solids. nih.gov While a specific SCXRD study for this compound was not found, analysis of related picolinic acid derivatives provides significant insight into its likely solid-state structure. nih.goviucr.orgnih.gov Studies on substituted picolinic acids reveal that the pyridine ring and the carboxylic acid group are typically coplanar or nearly coplanar. iucr.orgnih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It can form strong hydrogen bonds, often leading to the formation of centrosymmetric dimers where the carboxylic acid groups of two molecules interact. iucr.orgnih.gov

Furthermore, the pyridine nitrogen atom is a hydrogen bond acceptor and can interact with the carboxylic acid's hydroxyl group from a neighboring molecule. iucr.org The ether oxygens of the methoxymethoxy group can also act as weak hydrogen bond acceptors for C-H donors. These interactions, including π-stacking of the pyridine rings and other weak non-bonding contacts, collectively dictate the supramolecular architecture and the stability of the crystal. nih.goviucr.org For example, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, water molecules bridge the acid molecules, creating a complex two-dimensional sheet structure. iucr.orgnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Strong Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)
Strong Hydrogen BondCarboxylic Acid (O-H)Pyridine Nitrogen (N)
Weak Hydrogen BondAromatic C-HEther Oxygen (O)
Weak Hydrogen BondAliphatic C-HEther Oxygen (O)
π-π StackingPyridine RingPyridine Ring

Polymorphism and Solid-State Forms

Polymorphism is the capacity of a solid compound to exist in multiple crystalline forms, each having a distinct crystal lattice arrangement. nih.govwiley-vch.de These different forms, or polymorphs, can exhibit different physicochemical properties, including melting point, solubility, and stability. nih.gov Picolinic acid and its derivatives are known to exhibit polymorphism. mdpi.comnih.govresearchgate.net

The conformational flexibility of the methoxymethoxy group in this compound, combined with the multiple possibilities for hydrogen bonding, suggests that polymorphism is a distinct possibility. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different polymorphs or solvates (where solvent molecules are incorporated into the crystal lattice). wiley-vch.de The identification and characterization of these different solid-state forms are critical, particularly in pharmaceutical applications, and would be investigated using techniques like PXRD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the substituted pyridine ring.

The parent pyridine molecule exhibits characteristic π → π* transitions. The presence of both the electron-donating methoxymethoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring will influence the energy of these transitions, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. physchemres.org The exact λ_max values and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can affect the electronic ground and excited states differently. physchemres.org Furthermore, the pH of the solution will significantly impact the spectrum, as the protonation state of the pyridine nitrogen and the deprotonation of the carboxylic acid group alter the electronic structure of the chromophore.

Electronic Transitions and Chromophoric Analysis

For picolinic acid itself, the electronic absorption spectra are characterized by π → π* and n → π* transitions. The pyridine ring and the carboxylic acid group constitute the primary chromophores. The π → π* transitions, originating from the aromatic system, are generally observed at lower wavelengths and have high molar absorptivity. The n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, occurs at higher wavelengths and is of lower intensity. The position and intensity of these absorption bands are known to be sensitive to solvent polarity and pH.

In the case of this compound, the introduction of the methoxymethoxy group at the 5-position of the pyridine ring would be expected to influence the electronic properties of the molecule. This substituent, with its electron-donating character through the oxygen atoms, could potentially cause a bathochromic (red) shift in the π → π* absorption bands of the pyridine ring. However, without specific experimental data from UV-Vis spectroscopic studies on this compound, any analysis remains speculative. A detailed chromophoric analysis would require experimental determination of its absorption spectrum and could be further elucidated by computational studies to model the electronic transitions.

Characterization of Metal-Ligand Charge Transfer Bands in Complexes

Specific research detailing the characterization of metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) bands in complexes of this compound is not available in the public domain based on extensive searches.

In general, picolinic acid and its derivatives are excellent ligands for forming stable complexes with a wide range of metal ions. The resulting complexes often exhibit vibrant colors due to charge transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT): In complexes with metal ions in high oxidation states, the picolinate (B1231196) ligand can donate electron density from its filled π-orbitals or the oxygen lone pairs to the empty or partially filled d-orbitals of the metal. These LMCT transitions are typically intense and can be observed in the visible region of the electronic spectrum.

Metal-to-Ligand Charge Transfer (MLCT): For complexes with metal ions in low oxidation states (electron-rich), back-donation of electron density from the metal's d-orbitals to the ligand's empty π*-orbitals can occur. These MLCT transitions are also intense and contribute to the color of the complex.

The presence of the methoxymethoxy group on the picolinic acid backbone would modulate the energy of the ligand's frontier orbitals. The electron-donating nature of this group would raise the energy of the highest occupied molecular orbital (HOMO) of the ligand, which could facilitate LMCT transitions. Conversely, it might slightly raise the energy of the lowest unoccupied molecular orbital (LUMO), which could affect MLCT transitions.

A thorough characterization of the charge transfer bands for complexes of this compound would necessitate the synthesis of these complexes followed by detailed spectroscopic analysis, including UV-Vis and potentially resonance Raman spectroscopy, to identify and assign the specific charge transfer transitions. Without such experimental studies, a detailed discussion on the nature and energy of these bands for this specific ligand remains speculative.

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 5-(Methoxymethoxy)picolinic acid and its analogues is a key area for future research, with a focus on improving efficiency, selectivity, and sustainability. Current synthetic routes likely involve the protection of the hydroxyl group of a 5-hydroxypicolinic acid precursor with a methoxymethyl (MOM) group. Future strategies will likely concentrate on the development of more sophisticated and streamlined synthetic protocols.

One promising avenue is the exploration of novel catalytic systems for the synthesis of picolinic acid derivatives. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH₂PO₃H₂)₂, has shown potential in facilitating multi-component reactions to produce picolinates under ambient conditions. nih.govrsc.org Such approaches could be adapted for the synthesis of this compound, offering advantages in terms of catalyst reusability and milder reaction conditions.

Furthermore, the development of one-pot syntheses and flow chemistry processes could significantly enhance the efficiency and scalability of production. These methods can minimize intermediate purification steps, reduce waste, and allow for precise control over reaction parameters, leading to higher yields and purity. Research into alternative protecting groups for the hydroxyl function that offer different stability profiles and deprotection conditions will also be crucial for expanding the synthetic utility of this class of compounds.

Exploration of the Methoxymethoxy Group as a Versatile Handle in Pyridine (B92270) Chemistry

The methoxymethoxy (MOM) group in this compound is more than just a protecting group; it serves as a versatile chemical handle for further molecular elaboration. The MOM group, being an acetal, is stable under a range of conditions, including exposure to nucleophiles and bases, yet can be selectively cleaved under acidic conditions. total-synthesis.comadichemistry.com This tunable stability makes it an invaluable tool in multi-step organic synthesis.

Future research will likely focus on leveraging the MOM group to direct reactions on the pyridine ring or to introduce additional functional groups. For example, the selective deprotection of the MOM group can unmask the hydroxyl functionality, which can then be used for a variety of chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

Moreover, the electronic properties of the methoxymethoxy group can influence the reactivity of the pyridine ring itself. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating nature of the ether oxygen can be systematically studied to understand and predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. This understanding will be critical for the rational design of complex pyridine-based molecules. The use of the MOM group for the protection of nitrogen atoms in heterocyclic compounds, such as pyrimidines, has also been demonstrated, highlighting its broader applicability in heterocyclic chemistry. nih.gov

Design of Next-Generation Catalysts and Reagents Featuring Picolinic Acid Derivatives

Picolinic acid and its derivatives have shown significant promise as ligands in catalysis. nih.gov The bidentate N,O-chelation motif of picolinic acid allows it to form stable complexes with a variety of metal ions, which can then act as catalysts for a range of organic transformations. The presence of the methoxymethoxy substituent in this compound offers a unique opportunity to fine-tune the electronic and steric properties of the resulting metal complexes.

Future research in this area will involve the design and synthesis of novel catalysts based on this compound and related structures. These catalysts could be employed in a wide range of reactions, including oxidations, reductions, cross-coupling reactions, and asymmetric catalysis. For example, manganese complexes of picolinic acid have been shown to be effective catalysts for the epoxidation of olefins. mdpi.com

The development of heterogeneous catalysts based on picolinic acid derivatives is another exciting frontier. Immobilizing these catalysts on solid supports, such as polymers or inorganic materials, can facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective. The synthesis of novel heterogeneous catalysts for the production of picolinate (B1231196) derivatives themselves is also an active area of research. nih.govresearchgate.net

Advanced Research in Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Picolinates

Picolinate ligands are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their diverse structures and potential applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.orgresearchgate.netmdpi.com The functionalization of the picolinate ligand, as in this compound, allows for the rational design of MOFs with tailored properties.

Picolinate-based MOFs have already demonstrated their potential as luminescent sensors for the detection of metal ions and nitroaromatic compounds. researchgate.net The incorporation of the methoxymethoxy group could lead to new sensing platforms with enhanced selectivity and sensitivity. Furthermore, the catalytic activity of picolinate-based MOFs is an area of growing interest, with potential applications in a variety of chemical transformations. mdpi.commdpi.com

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental and computational chemistry is becoming increasingly important in modern chemical research. In the context of this compound and its derivatives, a combined experimental and computational approach can provide deep insights into their structure, reactivity, and potential applications.

Future research will increasingly rely on this integrated approach. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of these molecules, as well as their reactivity and spectroscopic properties. researchgate.net This information can then be used to guide experimental studies, for example, by predicting the most promising synthetic routes or by identifying the most likely sites for chemical modification.

Experimental techniques, such as X-ray crystallography, NMR spectroscopy, and various spectroscopic methods, will continue to be essential for characterizing these compounds and for validating the predictions of computational models. nih.govnih.gov The combination of experimental and computational data will be crucial for understanding the intricate relationships between the structure of these molecules and their function in various applications, from catalysis to materials science. This integrated approach will accelerate the discovery and development of new picolinic acid derivatives with desired properties.

Q & A

Q. What are the recommended synthetic routes for 5-(Methoxymethoxy)picolinic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis of picolinic acid derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. For example:

  • Step 1 : Start with methyl 5-bromopicolinate as a precursor. Perform a Suzuki coupling with a methoxymethoxy-substituted boronic acid to introduce the methoxymethoxy group .
  • Step 2 : Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or HCl. Reaction conditions (temperature, solvent polarity) significantly impact yield .
  • Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxymethoxy group at position 5 and carboxylic acid at position 2). Compare peaks to analogous compounds like 5-(4-Fluorophenyl)picolinic acid .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates high purity .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 213.18 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the methoxymethoxy group. Avoid exposure to moisture or acidic/basic conditions .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Compare degradation products (e.g., demethylated analogs) to ensure compound integrity .

Advanced Research Questions

Q. How can this compound be applied in targeted kinase inhibition studies?

Methodological Answer:

  • Kinase Assays : Use biochemical assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR. Prepare dose-response curves to calculate IC₅₀ values .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the compound’s carboxylic acid group and kinase ATP-binding pockets. Validate with site-directed mutagenesis .
  • Cellular Validation : Test in cancer cell lines (e.g., HeLa, A549) using MTT assays. Combine with Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .

Q. What experimental strategies can resolve contradictions in reported antiviral mechanisms of picolinic acid derivatives?

Methodological Answer:

  • Mechanistic Studies : Compare this compound’s zinc-chelating ability to analogs like 5-(4-Fluorophenyl)picolinic acid using UV-Vis spectroscopy. Zinc binding disrupts viral zinc finger proteins (ZFPs), inhibiting replication .
  • Viral Entry Assays : Use pseudotyped viruses (e.g., HIV-1 VSV-G) to test inhibition of membrane fusion. Quantify viral load via qPCR and correlate with compound concentration .
  • Resistance Mapping : Serial passage viruses in the presence of sublethal compound doses. Sequence viral genomes to identify mutations in ZFPs or envelope proteins .

Q. How can researchers assess the environmental impact of this compound during disposal?

Methodological Answer:

  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater. Compare half-life to structurally similar compounds (e.g., 5-Bromo-4-hydroxypicolinic acid) .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algae (growth inhibition). Use concentrations relevant to lab waste streams (1–100 ppm) .
  • Soil Mobility : Conduct column leaching experiments with radiolabeled compound. Analyze soil layers via scintillation counting to determine adsorption coefficients (Kd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.